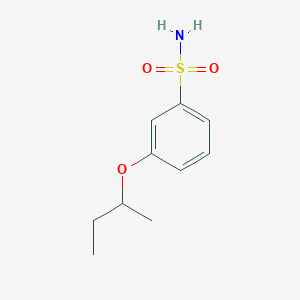![molecular formula C9H18N2 B13504629 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a significant scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves nucleophilic attack and concomitant intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like sodium hypochlorite.
Reduction: Reduction reactions can be carried out using sodium and catalytic amounts of Raney nickel.
Substitution: Substitution reactions often involve the use of common reagents like silver nitrate.
Major Products
The major products formed from these reactions include derivatives such as 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride .
Wissenschaftliche Forschungsanwendungen
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine has significant potential in various fields:
Wirkmechanismus
The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar core structure but differs in functional groups.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group substitution.
Uniqueness
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6,10H2 |
InChI-Schlüssel |
DWPWOESMQSNKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
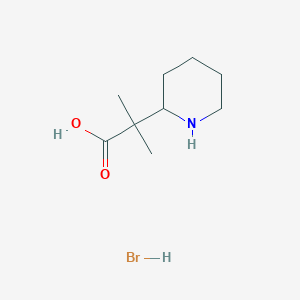
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
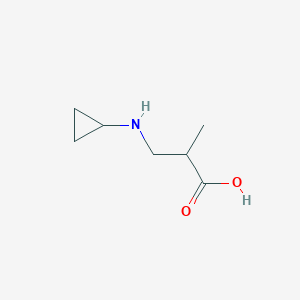
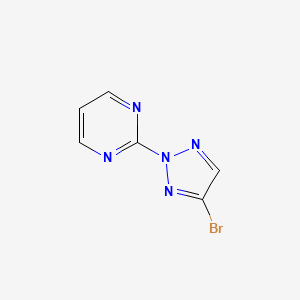
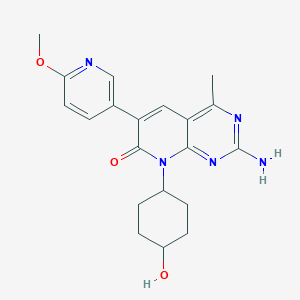
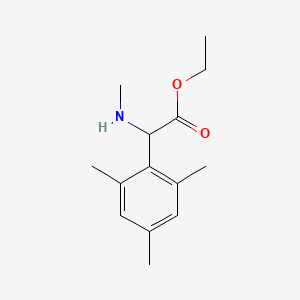
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

